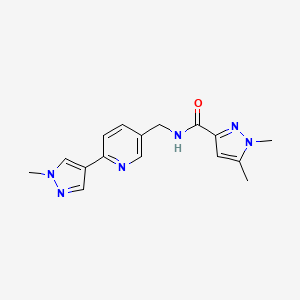
1,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N6O and its molecular weight is 310.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,5-Dimethyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on anticancer activities, anti-inflammatory effects, and other pharmacological actions based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole core, which is known for its versatility in medicinal applications. The molecular formula is C17H20N4O, with a molecular weight of approximately 304.37 g/mol. The presence of various functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. Research indicates that compounds with a similar pyrazole structure exhibit significant inhibitory effects against various cancer cell lines:
- Mechanism of Action : The compound appears to exert its effects through multiple pathways, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Cell Lines Tested : Key studies have reported effective inhibition against breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HCT116) cell lines. For instance, one study reported an IC50 value of 0.07 μM for HCT116 cells, indicating potent activity .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds similar to this compound show promise in reducing inflammation markers in vitro and in vivo.
Other Pharmacological Activities
In addition to anticancer and anti-inflammatory effects, pyrazole compounds are known for their diverse pharmacological profiles:
- Antibacterial Activity : Some studies indicate that pyrazoles can inhibit bacterial growth, making them candidates for antibiotic development .
- Antioxidant Properties : The compound may exhibit antioxidant activity, which is beneficial for reducing oxidative stress in cells .
- Cytotoxicity Against Other Diseases : Research has shown effectiveness against diseases such as tuberculosis and malaria .
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Study on MDA-MB-231 Cells : A recent study found that treatment with a related pyrazole derivative led to a significant reduction in cell viability compared to controls, suggesting its potential as a therapeutic agent for breast cancer .
- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor size and improved survival rates, highlighting the need for further investigation into their mechanisms .
Propriétés
IUPAC Name |
1,5-dimethyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-6-15(20-22(11)3)16(23)18-8-12-4-5-14(17-7-12)13-9-19-21(2)10-13/h4-7,9-10H,8H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEXOYCCEWXSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














